Synthesis Yield Comparison: Methyl 2,3,4-Trifluorobenzoate versus Methyl 2,4,6-Trifluorobenzoate via Thionyl Chloride-Mediated Esterification
In a side-by-side synthetic protocol employing identical reaction conditions (0.3 g acid substrate, 1.7 mmol, dry methanol, thionyl chloride, 60–65 °C, 72 h under argon), the esterification of 2,3,4-trifluorobenzoic acid to Methyl 2,3,4-trifluorobenzoate proceeded with an 81% isolated yield, compared to an 85% yield for Methyl 2,4,6-trifluorobenzoate from 2,4,6-trifluorobenzoic acid . This 4% absolute yield difference reflects the modest but measurable influence of the contiguous 2,3,4-fluoro substitution pattern on the esterification efficiency relative to the symmetrically substituted 2,4,6-isomer .
| Evidence Dimension | Isolated yield of methyl ester synthesis |
|---|---|
| Target Compound Data | 81% (Methyl 2,3,4-trifluorobenzoate) |
| Comparator Or Baseline | 85% (Methyl 2,4,6-trifluorobenzoate) |
| Quantified Difference | 4% absolute yield difference |
| Conditions | Esterification of corresponding trifluorobenzoic acid (0.3 g, 1.7 mmol) in dry methanol with thionyl chloride at 60–65 °C for 72 h under argon |
Why This Matters
The quantified 81% yield establishes a reproducible benchmark for laboratory-scale synthesis, enabling accurate yield expectation and cost modeling for process development compared to the higher-yielding 2,4,6-isomer.
